molecular formula C17H21N3O3S B5843677 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No. B5843677
M. Wt: 347.4 g/mol
InChI Key: BQLHDCDYUIWBII-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is a compound that has attracted significant attention from the scientific community due to its potential applications in drug development. This compound belongs to the class of acrylamide derivatives and has been found to exhibit potent biological activity.

Mechanism of Action

The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activity. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been found to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its potent biological activity. The compound has been found to exhibit activity against a wide range of targets, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, highlighting the need for careful dosing and toxicity testing.

Future Directions

There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde, isobutylamine, and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the product is typically around 70%.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in drug development. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activity. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11(2)9-16-19-20-17(24-16)18-15(21)8-6-12-5-7-13(22-3)14(10-12)23-4/h5-8,10-11H,9H2,1-4H3,(H,18,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLHDCDYUIWBII-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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